molecular formula C16H14Br2N4O3 B2428744 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione CAS No. 1311904-49-0

8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione

Cat. No.: B2428744
CAS No.: 1311904-49-0
M. Wt: 470.121
InChI Key: BLUJFMCVWLQEGR-UHFFFAOYSA-N
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Description

8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione is a synthetic organic compound that belongs to the purine family It is characterized by the presence of bromine atoms and a purine core structure, which is a bicyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione typically involves multi-step organic reactions. One common method includes the bromination of a suitable purine precursor followed by alkylation and further functional group modifications. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction kinetics, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace bromine atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purines.

Scientific Research Applications

8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials with specific properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism of action of 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and purine core structure allow it to bind to specific sites, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-1-methyl-3,7-dimethylxanthine: Another brominated purine derivative with different substituents.

    1,3-Dimethyl-7-(2-oxopropyl)xanthine: Lacks the bromine atoms but has a similar core structure.

    4-Bromophenylmethyl derivatives: Compounds with similar substituents but different core structures.

Uniqueness

8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione is unique due to its specific combination of bromine atoms and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

1311904-49-0

Molecular Formula

C16H14Br2N4O3

Molecular Weight

470.121

IUPAC Name

8-bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione

InChI

InChI=1S/C16H14Br2N4O3/c1-9(23)7-21-12-13(19-15(21)18)20(2)16(25)22(14(12)24)8-10-3-5-11(17)6-4-10/h3-6H,7-8H2,1-2H3

InChI Key

BLUJFMCVWLQEGR-UHFFFAOYSA-N

SMILES

CC(=O)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Br)C

solubility

not available

Origin of Product

United States

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